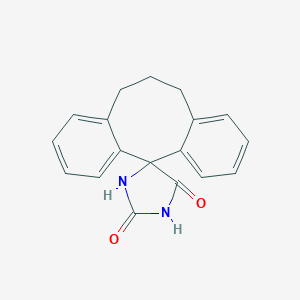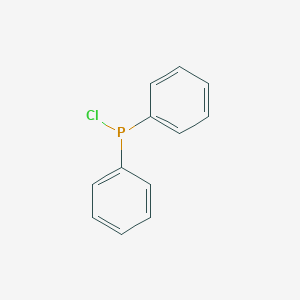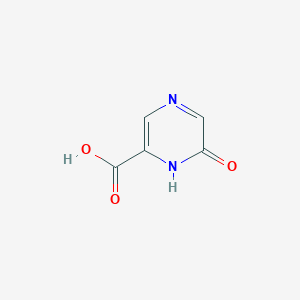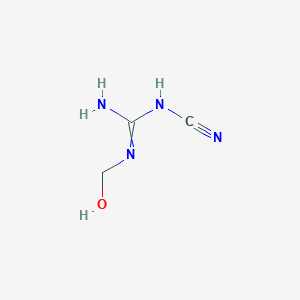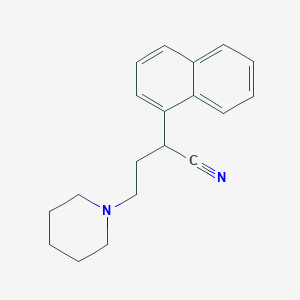
alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile
Vue d'ensemble
Description
Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile, commonly known as N-ethyl-1,2-dihydro-2-oxoquinoline-4-carboxamide (NEDQ), is a chemical compound that has been extensively studied for its potential therapeutic applications. NEDQ belongs to the class of compounds known as quinoline derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation. In addition, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Studies have shown that alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile can have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines involved in inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile in lab experiments is that it has been extensively studied and its properties and effects are well understood. However, one limitation is that it can be difficult and time-consuming to synthesize, which could make it less practical for some experiments.
Orientations Futures
There are many potential future directions for research on alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research could explore the mechanisms of action of alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile and its potential for use in combination with other drugs or therapies. Finally, studies could investigate the potential for alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile to be used as a diagnostic tool for certain types of cancer.
Applications De Recherche Scientifique
Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been studied for its potential therapeutic applications in a variety of areas, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
1092-11-1 |
|---|---|
Nom du produit |
alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile |
Formule moléculaire |
C19H22N2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-4-piperidin-1-ylbutanenitrile |
InChI |
InChI=1S/C19H22N2/c20-15-17(11-14-21-12-4-1-5-13-21)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-10,17H,1,4-5,11-14H2 |
Clé InChI |
MXQCLDABRUMZOD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CCN(CC1)CCC(C#N)C2=CC=CC3=CC=CC=C32 |
Synonymes |
α-(1-Naphtyl)-1-piperidinebutyronitrile |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

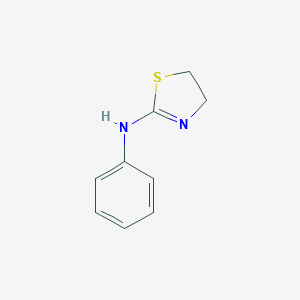
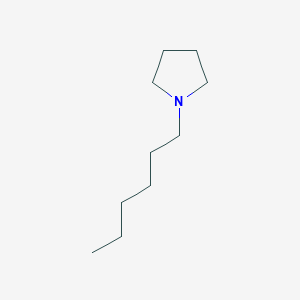
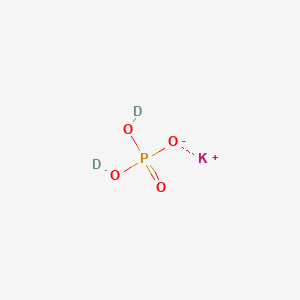
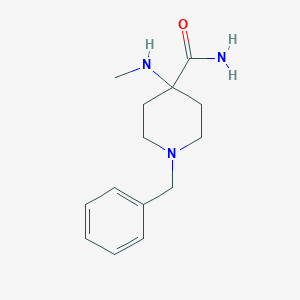
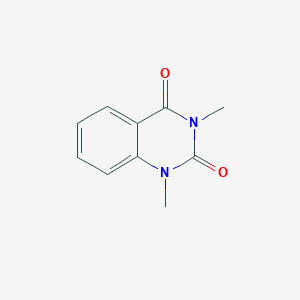
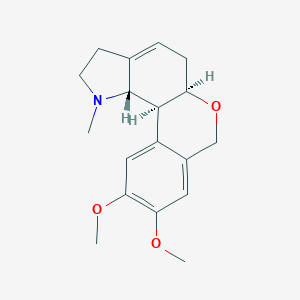
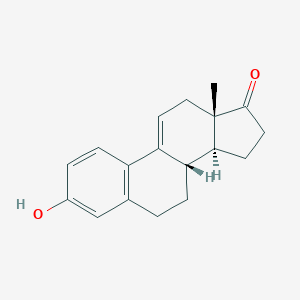
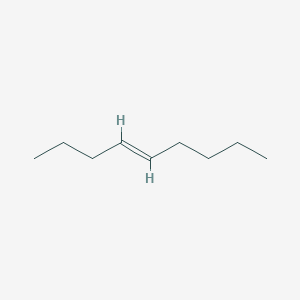
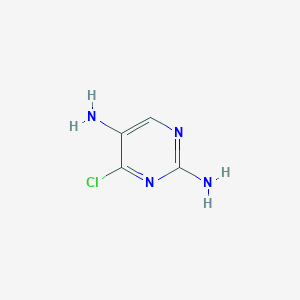
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
